

Application Notes and Protocols for Determining ENaC Inhibition by Idrevloride

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Compound of Interest

Compound Name: *Idrevloride*

Cat. No.: *B10860355*

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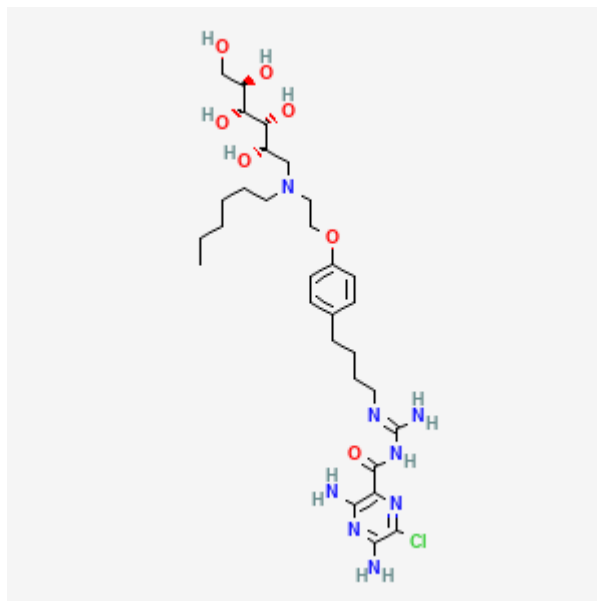
Introduction

The Epithelial Sodium Channel (ENaC) is a key regulator of sodium and fluid balance across various epithelial tissues, including the airways, kidneys, and colon.[1] Dysregulation of ENaC activity is implicated in the pathophysiology of several diseases, most notably cystic fibrosis, where ENaC hyperactivation contributes to airway surface liquid depletion and impaired mucociliary clearance.[1][2] **Idrevloride** (formerly known as P-1037) is a potent and long-acting ENaC inhibitor under investigation for the treatment of muco-obstructive respiratory diseases. [3][4] These application notes provide detailed protocols for two standard in vitro electrophysiological methods to characterize the inhibitory activity of **Idrevloride** on ENaC: the Ussing chamber assay for polarized epithelial monolayers and the patch-clamp technique for single-cell analysis.

Idrevloride: Compound Information

Parameter	Information
IUPAC Name	3,5-diamino-6-chloro-N-[N'-[4-[4-[2-[hexyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide
Molecular Formula	C30H49ClN8O7
Molecular Weight	669.21 g/mol

Chemical Structure



Data Presentation: In Vitro ENaC Inhibition by Idrevloride

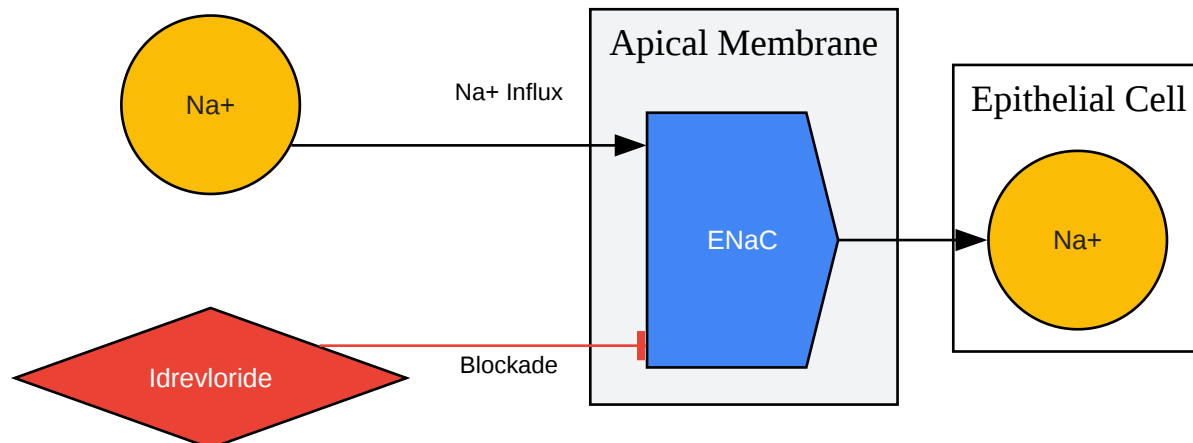
The inhibitory potency of **Idrevloride** on ENaC can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported in vitro potency.

Compound	Assay	Cell Type	Potency (pIC50)	Potency (IC50)	Reference
Idrevloride (as Parion compound)	Ussing Chamber	Human Bronchial Epithelial Cells	8.7	~2 nM	[5]

Note: pIC50 is the negative logarithm of the IC50 value. An IC50 of ~2 nM was calculated from the reported pIC50 of 8.7.

ENaC Signaling Pathway and Inhibition by Idrevloride

The following diagram illustrates the fundamental mechanism of ENaC-mediated sodium transport and its inhibition by **Idrevloride**.



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Fig 1. Mechanism of ENaC inhibition by **Idrevloride**.

Experimental Protocols

Ussing Chamber Assay for ENaC Inhibition

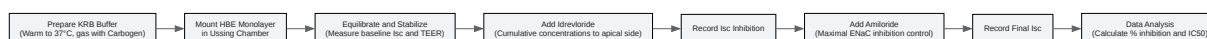
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cultured cell monolayers.[6] This protocol describes the determination of **Idrevloride**'s

inhibitory effect on ENaC-mediated short-circuit current (I_{sc}) in polarized human bronchial epithelial (HBE) cells.

Materials:

- Human Bronchial Epithelial (HBE) cells cultured on permeable supports (e.g., Transwell®)
- EasyMount Ussing Chamber System (Physiologic Instruments)
- Voltage-clamp amplifier
- Data acquisition system
- Krebs-Ringer Bicarbonate (KRB) buffer (in mM: 117 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 10 Glucose)[7]
- Carbogen gas (95% O₂ / 5% CO₂)
- **Idevloride** stock solution (in DMSO)
- Amiloride (positive control ENaC inhibitor)
- Forskolin and IBMX (to stimulate CFTR as a control)

Experimental Workflow:



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Fig 2. Ussing Chamber experimental workflow.

Protocol:

- Preparation: Prepare KRB buffer, warm to 37°C, and continuously gas with carbogen to maintain pH at ~7.4.[7]

- **Mounting:** Carefully mount the permeable support with the confluent HBE cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.
- **Equilibration:** Add warmed, gassed KRB buffer to both chambers and allow the system to equilibrate for 15-30 minutes, or until a stable baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER) are achieved.
- **Voltage Clamp:** Set the voltage clamp to 0 mV to measure the Isc, which represents the net active ion transport across the epithelium.
- **Idrevloride Addition:** Add increasing concentrations of **Idrevloride** to the apical chamber in a cumulative manner. Allow the Isc to stabilize after each addition.
- **Positive Control:** At the end of the concentration-response curve, add a saturating concentration of amiloride (e.g., 10-100 μ M) to the apical chamber to determine the maximal ENaC-dependent Isc.
- **Data Analysis:** The **Idrevloride**-induced inhibition of Isc is calculated as a percentage of the amiloride-sensitive current. Plot the percent inhibition against the **Idrevloride** concentration to determine the IC50 value using a suitable pharmacological software.

Whole-Cell Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity in individual cells. This protocol is suitable for cell lines heterologously expressing human ENaC (e.g., HEK293 cells).

Materials:

- HEK293 cells stably expressing human $\alpha\beta\gamma$ -ENaC subunits
- Automated or manual patch-clamp system
- Borosilicate glass capillaries for micropipettes
- Extracellular solution (in mM: 150 NaCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES; pH 7.4)[8]

- Intracellular (pipette) solution (in mM: 120 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP; pH 7.4)[8]
- **Idrevloride** stock solution
- Amiloride

Experimental Workflow:



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Fig 3. Patch-Clamp experimental workflow.

Protocol:

- **Cell Preparation:** Prepare a single-cell suspension of the ENaC-expressing HEK293 cells.
- **Pipette Preparation:** Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 4-6 MΩ when filled with the intracellular solution.
- **Seal Formation:** Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
- **Whole-Cell Configuration:** Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
- **Current Recording:** Clamp the cell membrane potential at a holding potential of -60 mV and record the baseline whole-cell current.
- **Drug Application:** Perfuse the cell with the extracellular solution containing the desired concentration of **Idrevloride**.
- **Inhibition Measurement:** Record the steady-state current in the presence of **Idrevloride**. The reduction in the inward current represents the inhibition of ENaC activity.

- **Data Analysis:** Calculate the percentage of current inhibition by comparing the current in the presence of **Idrevloride** to the baseline current. To determine an IC₅₀, repeat the experiment with a range of **Idrevloride** concentrations.

Conclusion

These detailed protocols for Ussing chamber and patch-clamp assays provide robust methods for characterizing the inhibitory activity of **Idrevloride** on ENaC. The Ussing chamber assay is ideal for studying the effect of **Idrevloride** on polarized epithelia, which closely mimics the in vivo situation. The patch-clamp technique offers a high-resolution analysis of the direct interaction between **Idrevloride** and the ENaC protein at the single-cell level. Consistent and accurate application of these methodologies is crucial for the preclinical evaluation and development of ENaC inhibitors like **Idrevloride**.

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